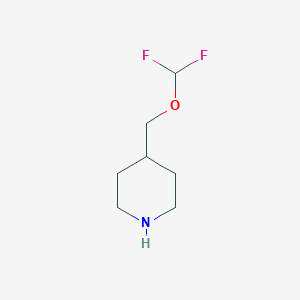
2-Iodobenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H4FIO2S . It has an average mass of 286.063 Da and a monoisotopic mass of 285.896057 Da .
Synthesis Analysis
The synthesis of sulfonyl fluorides, such as this compound, has been a subject of numerous research publications. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method has been applied to various reactions, including the deprotection of a CF2H group and Ruppert–Prakash reactions for the perfluoroalkylation of benzaldehyde .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools such as a structural formula editor and a 3D model viewer . These tools allow for the conversion of the molecule into a 3D model, providing a detailed view of its structure .Chemical Reactions Analysis
Fluorine-containing compounds, such as this compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . For instance, fluorosulfonyl radicals have been used in the synthesis of diverse functionalized sulfonyl fluorides .More detailed properties may be available through specialized chemical databases or suppliers .
Scientific Research Applications
Oxidative Aliphatic C-H Fluorination
A study by Liu et al. (2012) highlights the use of 2-iodobenzenesulfonyl fluoride derivatives in the oxidative aliphatic C-H fluorination of hydrocarbons, facilitated by a manganese catalyst. This process allows for the selective introduction of fluorine atoms into relatively inert carbon-hydrogen bonds, a key step in synthesizing fluorinated organic compounds used in drug development and other applications. The research demonstrates the compound's effectiveness in achieving selective fluorination at challenging sites within complex molecules, such as terpenoids and steroids, under mild conditions (Liu et al., 2012).
Electrocatalytic Fluorination in Ionic Liquid
Another application involves its use in the electrochemical fluorination of organosulfur compounds, as reported by Sawamura et al. (2010). This process utilizes polymer-supported iodobenzene derivatives, including this compound, to achieve fluorination in an undivided cell under constant current conditions, yielding fluorinated products with moderate to good yields. The ability to recycle the iodobenzene derivative catalyst makes this method both efficient and environmentally friendly, offering a practical approach to synthesizing fluorinated organic molecules (Sawamura et al., 2010).
Hypervalent Iodine-mediated Radiofluorination
In the field of positron emission tomography (PET) imaging, this compound derivatives are used in hypervalent iodine-mediated radiofluorination of non-activated and hindered aromatics. Rotstein et al. (2014) developed a methodology that leverages spirocyclic hypervalent iodine(III) complexes for the regioselective radiofluorination of arenes and heteroarenes with fluorine-18, a radioactive isotope used in PET. This approach enables the synthesis of previously elusive fluorine-18-labelled compounds, expanding the toolkit for developing new radiopharmaceuticals for diagnostic imaging (Rotstein et al., 2014).
Safety and Hazards
While specific safety and hazard information for 2-Iodobenzenesulfonyl fluoride was not found, it’s important to handle all chemicals with care. For instance, some chemicals can cause serious eye irritation and may be harmful if swallowed . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
Future Directions
The future directions of research involving 2-Iodobenzenesulfonyl fluoride and similar compounds are vast. Fluorine has proven to be remarkably successful in drug development programmes, and most of these programmes will at least explore fluorine during the optimization of a lead compound . Furthermore, the use of fluorescent chemosensors for sensing environmentally and biologically relevant important metals is of great interest .
Mechanism of Action
Mode of Action
The compound interacts with its targets through a process known as covalent enzyme inhibition . This involves the formation of a covalent bond between the sulfonyl fluoride and the target protein, leading to changes in the protein’s function. The exact nature of these changes would depend on the specific protein being targeted.
Pharmacokinetics
Like other sulfonyl fluorides, it is likely to be relatively stable in aqueous environments This stability would contribute to its bioavailability
Biochemical Analysis
Cellular Effects
The effects of 2-Iodobenzenesulfonyl fluoride on cells and cellular processes are complex and multifaceted. It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Properties
IUPAC Name |
2-iodobenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWRHVUUJYWRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2889168.png)
![1-(4-ethoxyphenyl)-5-methyl-4-[4-(2-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2889171.png)
![Ethyl 2-{[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]sulfanyl}acetate](/img/structure/B2889174.png)
![methyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2889175.png)

![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2889177.png)
![N-(4-acetylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2889179.png)


![(E)-1-(4-chlorobenzyl)-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2889183.png)
![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2889184.png)
![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2889185.png)

![(2-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2889187.png)
